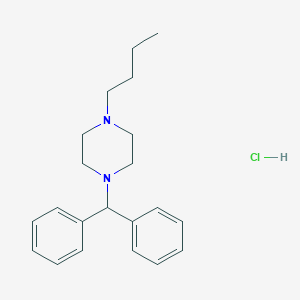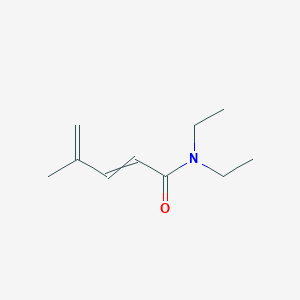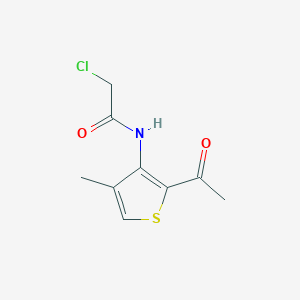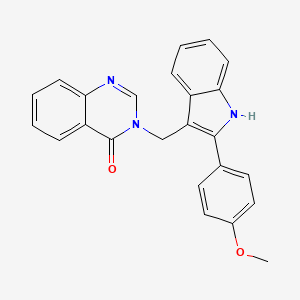![molecular formula C12H14N4O4S4 B14400721 4,4'-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine] CAS No. 88317-70-8](/img/structure/B14400721.png)
4,4'-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine] is an organic compound with the molecular formula C12H14N4O4S4 It is characterized by the presence of two pyrimidine rings connected by a disulfide bond, with methanesulfonyl and methyl groups attached to the pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine] typically involves the reaction of 6-(methanesulfonyl)-2-methylpyrimidine with a disulfide-forming reagent. One common method is the oxidative coupling of thiol groups in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature and pH conditions to ensure the formation of the desired disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar oxidative coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and concentration of reagents. Purification steps like recrystallization or chromatography may be employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
4,4’-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine] can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The methanesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used under acidic or neutral conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles like amines or thiols can react with the methanesulfonyl groups in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
4,4’-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor due to its ability to interact with thiol-containing biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 4,4’-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine] involves its interaction with molecular targets through its disulfide and methanesulfonyl groups. The disulfide bond can undergo redox reactions, allowing the compound to modulate the activity of thiol-containing enzymes and proteins. The methanesulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 4,4’-Disulfanediylbis[2-methyl-6-(methylsulfanyl)pyrimidine]
- 4,4’-Disulfanediylbis(6-methylpyrimidin-2-amine)
Uniqueness
4,4’-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine] is unique due to the presence of methanesulfonyl groups, which impart distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different set of functional groups that can be exploited for various applications in research and industry.
特性
CAS番号 |
88317-70-8 |
|---|---|
分子式 |
C12H14N4O4S4 |
分子量 |
406.5 g/mol |
IUPAC名 |
2-methyl-4-[(2-methyl-6-methylsulfonylpyrimidin-4-yl)disulfanyl]-6-methylsulfonylpyrimidine |
InChI |
InChI=1S/C12H14N4O4S4/c1-7-13-9(5-11(15-7)23(3,17)18)21-22-10-6-12(24(4,19)20)16-8(2)14-10/h5-6H,1-4H3 |
InChIキー |
ZPPJTQJAQPKPPH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=N1)S(=O)(=O)C)SSC2=CC(=NC(=N2)C)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


diphenyl-lambda~5~-phosphane](/img/structure/B14400638.png)


![N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine](/img/structure/B14400649.png)



![2-{[2,2-Bis(ethylsulfanyl)ethenyl]sulfanyl}-1,1-bis(ethylsulfanyl)ethene](/img/structure/B14400688.png)
![N,N,N',N'-Tetraethyl-P-[4-(ethylamino)phenyl]phosphonic diamide](/img/structure/B14400697.png)





